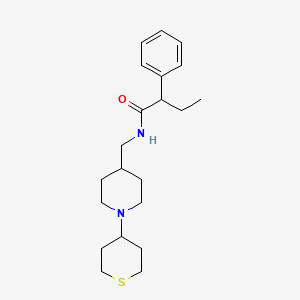![molecular formula C12H16N2O2S2 B2634675 Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 892270-16-5](/img/structure/B2634675.png)
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies for its potential anticancer properties.
Mecanismo De Acción
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate inhibits the activity of BMI-1 by binding to its WD repeat domain. This binding disrupts the interaction of BMI-1 with its partner proteins, which are required for its activity. Inhibition of BMI-1 leads to the upregulation of p16INK4a and p14ARF, two tumor suppressor proteins that play a key role in the differentiation and death of cancer stem cells.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and death of cancer stem cells in preclinical studies. It has also been shown to inhibit the growth and metastasis of tumors in animal models of cancer. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. However, this compound has some limitations for use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of BMI-1. Another area of interest is the investigation of the role of BMI-1 in other diseases, such as neurodegenerative disorders. Additionally, further preclinical studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers of response to treatment.
Métodos De Síntesis
The synthesis of Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with piperidine-1-carbothioamide to form the key intermediate, piperidine-1-carbothioamide-2-thiophenecarboxylate. Finally, methyl iodide is added to this intermediate to form the end product, this compound.
Aplicaciones Científicas De Investigación
Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that plays a key role in the self-renewal of cancer stem cells. Inhibition of BMI-1 leads to the differentiation of cancer stem cells and ultimately their death. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
methyl 3-(piperidine-1-carbothioylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-16-11(15)10-9(5-8-18-10)13-12(17)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUMOKROEFDGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

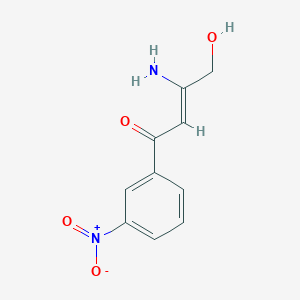

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)
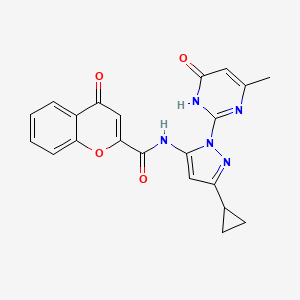
![N-(isochroman-3-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2634603.png)

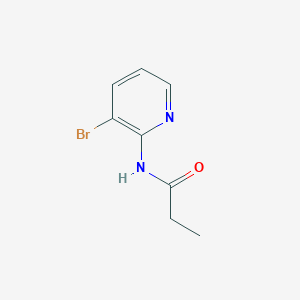

![1-[(2-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2634608.png)
![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2634609.png)
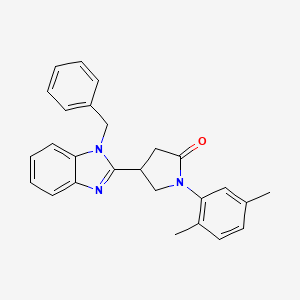
![6-Methyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2634612.png)

